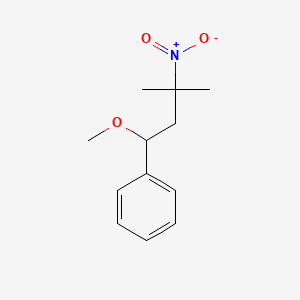

(1-Methoxy-3-methyl-3-nitrobutyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

83577-40-6 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

(1-methoxy-3-methyl-3-nitrobutyl)benzene |

InChI |

InChI=1S/C12H17NO3/c1-12(2,13(14)15)9-11(16-3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChI Key |

FLWBEMCWIHZUOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(C1=CC=CC=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methoxy 3 Methyl 3 Nitrobutyl Benzene

Retrosynthetic Analysis of the Compound’s Molecular Architecture

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Disconnection Strategies Targeting the Methoxy (B1213986) Ether Linkage

One of the primary disconnection points in the target molecule is the C-O bond of the methoxy ether. This bond can be retrosynthetically cleaved to reveal a benzylic alcohol or a corresponding benzylic halide and a methoxide (B1231860) source. This approach is based on well-established ether synthesis protocols.

A common method for the formation of benzyl (B1604629) ethers is the Williamson Ether Synthesis. organic-chemistry.org This reaction involves the deprotonation of an alcohol followed by reaction with a benzyl halide. organic-chemistry.org In the context of our target molecule, this translates to two possible retrosynthetic pathways:

Pathway A: Disconnection of the ether linkage to give a benzylic alcohol and a methylating agent.

Pathway B: Disconnection to a benzyl halide and methanol (B129727) or sodium methoxide.

These strategies are advantageous due to the ready availability of the corresponding starting materials and the generally high yields of such reactions.

Deconstruction Approaches Involving the Nitroalkane Moiety

Another key functional group in the target molecule is the tertiary nitro group. The C-N bond of the nitro group can be a target for disconnection. However, a more synthetically viable approach involves the disconnection of a C-C bond adjacent to the nitro group. The Henry reaction, or nitroaldol reaction, is a classic method for forming a C-C bond between a nitroalkane and a carbonyl compound.

Alternatively, the direct alkylation of a nitroalkane is a powerful method for C-C bond formation. nih.gov Specifically, the benzylation of nitroalkanes has been shown to be an effective process. nih.gov This suggests a retrosynthetic disconnection of the bond between the benzylic carbon and the carbon bearing the nitro group, leading to a benzyl halide and a nitronate anion derived from 2-methyl-2-nitropropane.

Aromatic Core Functionalization and Side-Chain Assembly Considerations

The benzene (B151609) ring in the target molecule is monosubstituted. The side-chain can be introduced through various methods, such as Friedel-Crafts type reactions or by coupling reactions involving a pre-functionalized aromatic ring. The choice of strategy will depend on the desired regioselectivity and the compatibility of the functional groups in the side chain with the reaction conditions.

Considering the disconnection strategies from the previous sections, a convergent synthesis would involve the preparation of two key fragments: a substituted benzene derivative and the 3-methyl-3-nitrobutyl scaffold, which are then coupled together.

Exploration of Precursor Synthesis and Strategic Functional Group Interconversions

The successful execution of the synthetic plan relies on the efficient preparation of the key precursors identified in the retrosynthetic analysis.

Synthesis of Nitroalkane Precursors for the 3-Methyl-3-nitrobutyl Scaffold

The 3-methyl-3-nitrobutyl scaffold can be conceptually derived from 2-methyl-2-nitropropane. This tertiary nitroalkane is a key building block. The synthesis of such nitroalkanes can be achieved through various methods, including the radical nitration of alkanes or the reaction of tertiary alkyl halides with a nitrite (B80452) salt.

While direct synthesis of the full 3-methyl-3-nitrobutyl side chain with the nitro group in place might be challenging, a more practical approach involves the assembly of the carbon skeleton first, followed by the introduction of the nitro group. For instance, the reaction of a suitable Grignard reagent with a nitroalkene could be a viable route.

Preparation of Benzylic or Alkoxide Intermediates for Ether Formation

The formation of the methoxy ether linkage requires either a benzylic alcohol to be methylated or a benzyl halide to react with a methoxide source.

Benzylic Alcohol Preparation: A benzylic alcohol can be synthesized through the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. Alternatively, the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an appropriate epoxide can yield the desired alcohol.

Benzyl Halide Preparation: Benzyl halides are readily prepared from the corresponding benzylic alcohols by treatment with hydrohalic acids or other halogenating agents like thionyl chloride or phosphorus tribromide.

Etherification Methods: The Williamson ether synthesis is a classic and reliable method for forming ethers. organic-chemistry.org It typically involves the reaction of an alkoxide with a primary alkyl halide. organic-chemistry.org In the context of our target molecule, this would involve reacting a benzylic alkoxide with a methyl halide or sodium methoxide with a benzyl halide. Other methods for benzylation of alcohols under neutral conditions have also been developed, such as using 2-benzyloxy-1-methylpyridinium triflate, which can be advantageous for substrates with sensitive functional groups. nih.govd-nb.infosemanticscholar.org

The following table summarizes various reagents that can be used for the benzylation of alcohols to form benzyl ethers:

| Reagent | Conditions | Advantages |

| Benzyl bromide with NaH | Basic | Convenient for simple alcohols organic-chemistry.org |

| Benzyl bromide with Ag₂O | Mildly basic | Allows for selective protection organic-chemistry.org |

| Benzyl trichloroacetimidate | Acidic | Suitable for base-sensitive substrates organic-chemistry.org |

| 2-Benzyloxy-1-methylpyridinium triflate | Neutral | Mild conditions, suitable for complex molecules nih.govd-nb.infosemanticscholar.org |

Methodologies for Constructing the Substituted Benzene Core

The synthesis of the core structure of (1-Methoxy-3-methyl-3-nitrobutyl)benzene, specifically the 1-phenyl-3-methyl-3-nitrobutyl framework, necessitates a strategic approach to carbon-carbon bond formation. A highly plausible and efficient pathway involves a multi-step sequence commencing with the construction of a ketone precursor, which is subsequently reduced to the corresponding secondary alcohol. This alcohol serves as the immediate precursor for the final etherification step.

A robust method for assembling the carbon skeleton is initiated with a Friedel-Crafts acylation reaction. fiveable.melibretexts.org Benzene is acylated with acryloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield phenyl vinyl ketone (benzoylethene). This reaction is a cornerstone of electrophilic aromatic substitution for creating C-C bonds directly on the aromatic ring. fiveable.me

The subsequent key step is a Michael addition (conjugate addition) reaction. The α,β-unsaturated ketone, phenyl vinyl ketone, serves as an excellent Michael acceptor. It reacts with a Michael donor, in this case, the carbanion derived from 2-nitropropane (B154153), to form the desired ketone precursor, 1-phenyl-3-methyl-3-nitrobutan-1-one. The presence of the nitro group on a tertiary carbon in the final product points to 2-nitropropane as the logical nucleophilic reagent. This reaction is typically catalyzed by a base, which deprotonates the 2-nitropropane to generate the nucleophilic nitronate anion.

Finally, the keto group in 1-phenyl-3-methyl-3-nitrobutan-1-one is selectively reduced to a secondary hydroxyl group to yield 1-phenyl-3-methyl-3-nitrobutan-1-ol. This reduction can be effectively achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), which selectively reduces ketones and aldehydes without affecting the nitro group. This three-step sequence provides a reliable route to the substituted benzene core, which is primed for the subsequent etherification.

| Step | Reaction Type | Reactants | Product | Key Features |

| 1 | Friedel-Crafts Acylation | Benzene, Acryloyl chloride, AlCl₃ | Phenyl vinyl ketone | Forms C-C bond on the benzene ring. |

| 2 | Michael Addition | Phenyl vinyl ketone, 2-Nitropropane, Base | 1-phenyl-3-methyl-3-nitrobutan-1-one | Constructs the main carbon chain. |

| 3 | Ketone Reduction | 1-phenyl-3-methyl-3-nitrobutan-1-one, NaBH₄ | 1-phenyl-3-methyl-3-nitrobutan-1-ol | Generates the alcohol precursor for etherification. |

Development and Optimization of Synthetic Pathways to this compound

With the precursor alcohol, 1-phenyl-3-methyl-3-nitrobutan-1-ol, in hand, the subsequent focus shifts to the efficient conversion of the secondary hydroxyl group into a methoxy ether. This transformation is critical and can be approached through several distinct synthetic strategies, each with its own set of advantages regarding reaction conditions, substrate compatibility, and stereochemical outcome.

Investigation of Etherification Strategies

Modified Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a classical and widely employed method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction typically proceeds via an Sₙ2 mechanism, involving the nucleophilic substitution of an alkyl halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the secondary alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This is followed by reaction with a methylating agent.

Reaction Scheme:

Alkoxide Formation: The alcohol is treated with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF). masterorganicchemistry.com

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) to yield the target ether.

While fundamentally robust, the classical Williamson synthesis can be optimized through several modifications, particularly for secondary alcohols where side reactions can be a concern. francis-press.com

Modifications and Optimization Parameters:

Base Selection: The choice of base is crucial. Sodium hydride is effective as it generates the alkoxide irreversibly, producing hydrogen gas as the only byproduct. masterorganicchemistry.com

Solvent: Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions. francis-press.com

Methylating Agent: Methyl iodide is highly reactive. Alternatives like dimethyl sulfate are often more cost-effective for larger-scale syntheses.

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous or solid base and the organic substrate, often allowing for milder reaction conditions.

| Parameter | Reagent/Condition | Rationale | Potential Issues |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic, irreversible deprotonation. | Flammable, requires anhydrous conditions. |

| Solvent | THF, DMF | Aprotic, effectively solvates the cation of the alkoxide. | Requires purification and drying. |

| Methylating Agent | Methyl Iodide (CH₃I) | High reactivity in Sₙ2 reactions. | Volatile, potential toxicant. |

| Alternative Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Less volatile, cost-effective. | Highly toxic. |

| Catalysis | Phase-Transfer Catalyst | Improves reaction rates and allows for milder conditions. | Catalyst removal may be necessary. |

Alcoholysis of Activated Alkenes (Alkoxymercuration-Demercuration)

An alternative strategy that avoids the use of strong bases is the alkoxymercuration-demercuration of an alkene. libretexts.orglibretexts.org This two-step procedure reliably produces ethers according to Markovnikov's regioselectivity and avoids the carbocation rearrangements that can plague acid-catalyzed methods. libretexts.orgmasterorganicchemistry.com

The synthesis would first require the dehydration of the precursor alcohol, 1-phenyl-3-methyl-3-nitrobutan-1-ol, to form the corresponding alkene, (3-methyl-3-nitrobut-1-en-1-yl)benzene. The subsequent alkoxymercuration-demercuration would proceed as follows:

Alkoxymercuration: The alkene is treated with a mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) or the more reactive mercury(II) trifluoroacetate (B77799) (Hg(OCOCF₃)₂), using methanol as the solvent and nucleophile. libretexts.orglibretexts.org The reaction proceeds via the formation of a cyclic mercurinium ion intermediate, which is then opened by the nucleophilic attack of methanol. libretexts.orgmasterorganicchemistry.com This attack occurs at the more substituted carbon (the benzylic carbon), leading to the Markovnikov product.

Demercuration: The resulting organomercury intermediate is then treated in situ with a reducing agent, typically sodium borohydride (NaBH₄) in a basic solution, which replaces the mercury-containing group with a hydrogen atom to yield the final ether product. masterorganicchemistry.com

This method is particularly advantageous as it occurs under mild, non-acidic conditions and is highly regioselective. libretexts.org The stereochemistry of the addition is anti, though this is not relevant for the final product in this specific case unless the subsequent demercuration step is stereochemically controlled. masterorganicchemistry.com

Catalytic and Electrocatalytic Etherification Methods

Modern synthetic chemistry has seen the development of powerful catalytic methods for ether synthesis that offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal Catalysis: Several transition metals have been shown to catalyze the direct etherification of alcohols. Iron-catalyzed methods, for instance, have emerged as an environmentally benign and efficient option. nih.gov The use of simple and readily available iron(III) triflate (Fe(OTf)₃) can effectively catalyze the direct dehydrative etherification of secondary benzylic alcohols with primary alcohols. acs.orgnih.gov

A proposed mechanism for the iron(III)-catalyzed reaction involves the formation of a zwitterionic intermediate from the reaction of the catalyst with the secondary benzylic alcohol. nih.gov This intermediate facilitates C-O bond cleavage and the in situ formation of a benzylic carbocation, which is then trapped by methanol to form the ether. acs.org Additives like ammonium chloride can be used to suppress side reactions. nih.govnih.gov

Electrocatalytic Methods: Electrosynthesis offers a unique approach to generating reactive intermediates under controlled conditions. For the synthesis of sterically hindered ethers, electrocatalytic methods such as the Hofer-Moest reaction have been revisited and modernized. acs.org This reaction involves the electrochemical decarboxylation of a carboxylic acid to generate a carbocation, which is then trapped by an alcohol nucleophile. acs.org While applying this directly would require a different precursor (e.g., a carboxylic acid), the principle of using electrochemistry to activate substrates for etherification represents a cutting-edge strategy.

| Catalytic Method | Catalyst/System | Advantages | Mechanism Highlights |

| Iron Catalysis | Fe(OTf)₃ / NH₄Cl | Inexpensive, environmentally benign, efficient for benzylic alcohols. nih.govacs.org | Involves formation of a benzylic carbocation intermediate. nih.gov |

| Nickel Catalysis | Ni(II)-aryl complex / UV light | Couples alcohols with aryl electrophiles under mild conditions. liv.ac.uk | Proceeds via a Ni(I)-Ni(III) catalytic cycle. |

| Electrocatalysis | Hofer-Moest Reaction | Generates carbocations from carboxylic acids for reaction with hindered nucleophiles. acs.org | Anodic oxidation and decarboxylation. |

Stereochemical Control and Diastereoselective/Enantioselective Approaches

The target molecule, this compound, possesses a single stereocenter at the benzylic carbon (C1), making it a chiral compound that can exist as a pair of enantiomers. Consequently, controlling the stereochemical outcome of the synthesis is a critical consideration for applications where a single enantiomer is required.

Enantioselective Synthesis of the Alcohol Precursor: The most direct strategy to obtain an enantiomerically pure ether is to start with an enantiomerically enriched alcohol precursor. The reduction of the prochiral ketone, 1-phenyl-3-methyl-3-nitrobutan-1-one, can be performed using asymmetric catalysis. Chiral reducing agents, such as boranes in the presence of a Corey-Bakshi-Shibata (CBS) catalyst or chiral borohydride reagents, can selectively produce one enantiomer of 1-phenyl-3-methyl-3-nitrobutan-1-ol with high enantiomeric excess.

Stereochemistry of the Etherification Step: Once the chiral alcohol is obtained, the subsequent etherification must proceed with a predictable stereochemical outcome (retention or inversion) and without racemization.

Williamson Ether Synthesis: When the alcohol is deprotonated to an alkoxide and then reacted with a methylating agent (e.g., CH₃I), the reaction occurs on the methylating agent, and the stereocenter of the alcohol is not directly involved in the bond-breaking or bond-forming step. Therefore, this pathway proceeds with retention of configuration .

Sₙ2 with an Activated Alcohol: If the alcohol's hydroxyl group is first converted to a good leaving group (e.g., a tosylate or mesylate), the subsequent reaction with a methoxide nucleophile (CH₃O⁻) would be an Sₙ2 reaction at the chiral center. This would proceed with a complete inversion of configuration . This two-step sequence provides a method to access the opposite ether enantiomer from the same starting alcohol enantiomer.

Alkoxymercuration-Demercuration: This reaction involves a stereospecific anti-addition of the alcohol and mercury across the alkene double bond. masterorganicchemistry.com Achieving enantioselectivity would require the use of a chiral mercury reagent or a chiral auxiliary on the alkene, which adds complexity to the synthesis.

Enantioselective Catalysis: Modern catalytic approaches can offer direct routes to chiral ethers. nih.govnih.gov This could involve a kinetic resolution of the racemic 1-phenyl-3-methyl-3-nitrobutan-1-ol, where a chiral catalyst selectively etherifies one enantiomer faster than the other, allowing for the separation of the unreacted alcohol and the ether product, both in enantiomerically enriched forms.

| Approach | Method | Stereochemical Outcome | Notes |

| Asymmetric Reduction | CBS Reduction of Ketone | Provides enantiomerically enriched (R)- or (S)-alcohol. | Establishes the stereocenter early in the synthesis. |

| Williamson Synthesis | R-OH + Base, then CH₃I | Retention of configuration. | The chiral center is not part of the Sₙ2 reaction. |

| Activated Alcohol | R-OH → R-OTs, then CH₃O⁻ | Inversion of configuration. | Classic Sₙ2 reaction at the chiral center. |

| Kinetic Resolution | Racemic R-OH + Chiral Catalyst | Separation of enantiomers. | One enantiomer reacts faster to form the ether. |

Application of Green Chemistry Principles in Synthetic Design

Step 1: The Henry Reaction - A Green Perspective

The initial and key carbon-carbon bond-forming step could involve the Henry reaction between an appropriate methoxybenzaldehyde and 2-nitropropane. The choice of the starting aldehyde (ortho-, meta-, or para-methoxybenzaldehyde) would determine the substitution pattern on the final benzene ring. For this discussion, we will consider p-methoxybenzaldehyde as a representative starting material.

The traditional Henry reaction often utilizes stoichiometric amounts of strong bases and volatile organic solvents (VOCs), which present significant environmental and safety concerns. Green chemistry offers several innovative alternatives to mitigate these issues.

Environmentally Benign Catalysts and Solvents

The core of a green Henry reaction lies in the replacement of hazardous reagents with more sustainable alternatives. Research has demonstrated the efficacy of various catalysts that are more environmentally friendly than traditional strong bases.

Solid-supported catalysts: Using solid catalysts simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused. This minimizes waste generation. Examples of effective solid catalysts for the Henry reaction include:

Basic alumina (B75360) (Al₂O₃): Can catalyze the reaction under solvent-free conditions.

Hydrotalcites: These layered double hydroxides are effective solid base catalysts.

Ion-exchange resins: Basic resins can be employed to facilitate the reaction.

Aqueous media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing the Henry reaction in water, often with the aid of a phase-transfer catalyst or a water-tolerant Lewis acid, can significantly improve the environmental profile of the synthesis.

Solvent-free conditions: Conducting the reaction without a solvent (neat) is a highly desirable green approach. This can often be achieved by grinding the reactants together, sometimes with a solid catalyst, which can lead to shorter reaction times and reduced energy consumption.

A comparison of potential reaction conditions for the hypothetical Henry reaction is presented in Table 1.

Table 1: Comparison of Hypothetical Henry Reaction Conditions for the Synthesis of 1-(4-methoxyphenyl)-2-methyl-2-nitropropan-1-ol

| Condition | Catalyst | Solvent | Key Green Chemistry Advantage |

|---|---|---|---|

| Traditional | Sodium Hydroxide (NaOH) | Methanol | - |

| Green Alternative 1 | Basic Alumina | Solvent-free | Elimination of solvent waste, easy catalyst separation. |

| Green Alternative 2 | Hydrotalcite | Water | Use of a non-toxic, abundant solvent. |

| Green Alternative 3 | Basic Ion-Exchange Resin | Ethanol (B145695) (a greener solvent) | Reusable catalyst, use of a bio-based solvent. |

Step 2: Reductive Dehydroxylation - A Sustainable Approach

The second hypothetical step involves the reduction of the hydroxyl group in the nitroalkanol intermediate, 1-(4-methoxyphenyl)-2-methyl-2-nitropropan-1-ol, to yield the final product, this compound. Traditional methods for such reductions can involve harsh reagents and produce significant waste.

Green alternatives for this transformation focus on catalytic hydrogenation or the use of more benign reducing agents.

Catalytic Hydrogenation

Catalytic hydrogenation using molecular hydrogen (H₂) is a highly atom-economical reduction method, with water being the only byproduct.

Heterogeneous Catalysts: Catalysts such as Palladium on carbon (Pd/C) are highly effective and can be recovered and reused. The reaction can often be carried out in greener solvents like ethanol or even water.

Alternative Reducing Agents

If catalytic hydrogenation is not feasible, other greener reducing systems can be considered.

Transfer Hydrogenation: This method uses a safe source of hydrogen, such as formic acid or isopropanol, in the presence of a catalyst. This avoids the need for handling gaseous hydrogen.

Table 2 outlines a comparison of potential reductive dehydroxylation methods.

Table 2: Comparison of Hypothetical Reductive Dehydroxylation Methods

| Method | Reagents | Key Green Chemistry Advantage |

|---|---|---|

| Traditional | Triethylsilane, Trifluoroacetic acid | - |

| Green Alternative 1 | H₂, Pd/C | High atom economy, reusable catalyst, water as a byproduct. |

| Green Alternative 2 | Formic acid, Catalyst | Avoids the use of high-pressure hydrogen gas. |

By integrating these green chemistry principles into the proposed synthetic design for this compound, a more sustainable and environmentally responsible manufacturing process can be conceptualized. This approach emphasizes waste reduction, the use of safer chemicals and solvents, and energy efficiency, aligning with the core tenets of modern chemical synthesis.

Mechanistic Investigations of Key Transformations in the Synthesis of 1 Methoxy 3 Methyl 3 Nitrobutyl Benzene

Elucidation of Reaction Mechanisms for Ether Formation

The formation of the methoxy (B1213986) group in (1-Methoxy-3-methyl-3-nitrobutyl)benzene proceeds via the etherification of a precursor alcohol, (1-Hydroxy-3-methyl-3-nitrobutyl)benzene. This transformation occurs at a benzylic carbon, a position that uniquely stabilizes reaction intermediates, allowing for multiple potential mechanistic pathways.

Detailed Analysis of Nucleophilic Substitution Pathways (SN1/SN2)

Nucleophilic substitution is the primary mechanism for this etherification. The choice between a unimolecular (SN1) or bimolecular (SN2) pathway is heavily influenced by the substrate's structure, the nucleophile's strength, the leaving group's ability, and the solvent's properties. masterorganicchemistry.comquora.com

The benzylic position of the precursor alcohol is key; it can stabilize both the carbocation intermediate of an SN1 reaction and the transition state of an SN2 reaction. reddit.comyoutube.comyoutube.com

SN1 Pathway: In the presence of an acid catalyst, the hydroxyl group is protonated to form a good leaving group, water. libretexts.org Subsequent departure of the water molecule generates a resonance-stabilized benzylic carbocation. youtube.com This carbocation is planar, and the nucleophile (methanol) can attack from either face, which would lead to a racemic mixture if the carbon were chiral. The rate of this reaction is dependent solely on the concentration of the substrate, following first-order kinetics (Rate = k[Substrate]). wikipedia.org

SN2 Pathway: Alternatively, a strong nucleophile, such as a methoxide (B1231860) ion (CH₃O⁻), can directly displace the leaving group in a single, concerted step. masterorganicchemistry.combyjus.com This pathway is favored by primary and secondary benzylic systems and is sensitive to steric hindrance. youtube.com The reaction proceeds with an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). masterorganicchemistry.com

Given that the benzylic carbon in the precursor is secondary, both SN1 and SN2 mechanisms are plausible and can compete. youtube.com The specific reaction conditions, such as the acidity of the medium and the concentration of the methoxy source, will ultimately determine the dominant pathway. quora.com

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single transition state) |

| Substrate Preference | 3° > 2° > 1° (Favored by stable carbocations) wikipedia.org | Methyl > 1° > 2° (Sensitive to steric hindrance) youtube.com |

| Benzylic Reactivity | Highly favored due to resonance-stabilized carbocation youtube.com | Favored due to π-system stabilization of the transition state spcmc.ac.in |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophile is sufficient (e.g., CH₃OH) youtube.com | Requires a strong nucleophile (e.g., CH₃O⁻) youtube.com |

Examination of Radical Intermediates and Pathways

While less common for this specific transformation, radical pathways for ether formation cannot be entirely discounted, especially under certain conditions like the presence of radical initiators or specific metal catalysts. A radical mechanism would involve the homolytic cleavage of a C-X bond (where X is a suitable leaving group) to form a benzylic radical. This radical could then react with methanol (B129727) or a related species. However, such pathways are more complex and typically require specific reagents not commonly used for simple etherifications. For instance, radical cyclization is a powerful tool for forming complex ring systems but is not directly applicable to this intermolecular ether synthesis. acs.org The Barton-McCombie deoxygenation is a classic radical reaction but is used for removing hydroxyl groups, not converting them to ethers.

Mechanistic Studies of Nitro Group Introduction and α-Functionalization

The carbon-carbon bond formation required to introduce the 3-methyl-3-nitrobutyl moiety onto the benzene (B151609) ring is most effectively achieved through the Henry Reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org

Comprehensive Analysis of Henry Reaction Mechanisms

The Henry Reaction is a base-catalyzed condensation between a nitroalkane and a carbonyl compound (an aldehyde or ketone). organic-chemistry.orgresearchgate.net In the synthesis of the target molecule's precursor, this would involve the reaction of benzaldehyde (B42025) with 2-nitropropane (B154153).

The mechanism proceeds through the following steps:

Deprotonation: A base removes the acidic α-proton from 2-nitropropane to form a resonance-stabilized nitronate anion. wikipedia.orgchempedia.info

Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. youtube.com This forms a β-nitro alkoxide intermediate.

Protonation: The alkoxide is protonated by the conjugate acid of the base (or a solvent molecule) to yield the final β-nitro alcohol product, (1-Hydroxy-3-methyl-3-nitrobutyl)benzene. wikipedia.org

All steps in the classical Henry reaction are reversible, which can affect the final product distribution and stereochemical outcome. wikipedia.org Various catalysts, including organic bases, inorganic bases, and metal complexes, can be employed to promote the reaction. scirp.org The choice of catalyst and conditions can significantly influence the reaction's efficiency and stereoselectivity.

| Step | Description | Key Species |

|---|---|---|

| 1 | Base-mediated deprotonation of the nitroalkane. | Nitroalkane, Base, Nitronate Anion |

| 2 | Nucleophilic addition of the nitronate to the carbonyl carbon. | Nitronate Anion, Aldehyde, β-Nitro Alkoxide |

| 3 | Protonation of the alkoxide intermediate. | β-Nitro Alkoxide, Proton Source, β-Nitro Alcohol |

Exploration of Nitration Mechanisms (if involved)

Direct nitration of a precursor like (1-methoxy-3-methylbutyl)benzene is not the likely synthetic route to the target compound. Electrophilic aromatic substitution (nitration) on the benzene ring would result in the nitro group being attached directly to the aromatic ring, yielding isomers of methoxymethyl-nitrobenzene, rather than on the alkyl side chain. nih.govnist.govchemeo.com Therefore, the Henry reaction is the most plausible and mechanistically sound method for introducing the required nitroalkyl group.

Kinetic Studies and Reaction Rate Analysis for Rate-Determining Steps

For Ether Formation:

In an SN1 reaction , the rate-determining step is the formation of the stable benzylic carbocation. masterorganicchemistry.com The rate is independent of the nucleophile's concentration.

In an SN2 reaction , the single concerted step of nucleophilic attack and leaving group departure is the rate-determining step. The rate depends on the concentration of both reactants.

For the Henry Reaction:

No Mechanistic Investigation Data Currently Available for (1--Methoxy-3-methyl-3-nitrobutyl)benzene

Despite a thorough search of scientific literature and chemical databases, no specific research detailing the mechanistic investigations into the synthesis of this compound, including isotopic labeling experiments or the characterization of transient intermediates and transition states, could be located.

The requested article focusing on the mechanistic aspects of this particular compound's synthesis cannot be generated due to the absence of published studies on this topic. Scientific inquiry into reaction mechanisms, such as those involving isotopic labeling and the identification of transient species, is highly specific to the reaction and compound under investigation.

Information was found for structurally related but distinct molecules, including:

1-Methoxy-3-methylbenzene: A common organic compound, but lacking the nitrobutyl side chain central to the requested article.

1-Methoxy-3-methyl-5-nitrobenzene: An aromatic compound with a nitro group directly attached to the benzene ring, which is chemically different from the requested aliphatic nitro group.

Other related benzene derivatives.

However, none of the available data pertains to the specific synthetic pathways and mechanistic details of this compound. Therefore, the sections on "Isotopic Labeling Experiments for Mechanistic Probes" and "Identification and Characterization of Transient Reaction Intermediates and Transition States" cannot be addressed as per the user's request.

It is possible that the synthesis of this compound has not been a subject of detailed mechanistic study, or such research has not been made publicly available.

Reactivity and Chemical Transformations of 1 Methoxy 3 Methyl 3 Nitrobutyl Benzene

Reactivity Profile of the Nitroalkane Moiety

The reactivity of the nitroalkane portion of (1-Methoxy-3-methyl-3-nitrobutyl)benzene is fundamentally different from that of its primary or secondary analogues. The following sections detail the specific reactions related to this functional group.

The formation of a nitronate anion is a cornerstone of nitroalkane chemistry, typically achieved by the deprotonation of the α-carbon using a base. wikipedia.org This reaction requires the presence of at least one acidic α-hydrogen. The resulting nitronate anion is a versatile nucleophile, crucial for carbon-carbon bond-forming reactions.

In the case of this compound, the nitro group is located on a tertiary carbon atom which lacks an α-hydrogen. Consequently, deprotonation to form a nitronate anion is not possible. askfilo.comshaalaa.comdoubtnut.comdoubtnut.com The compound is therefore unable to act as a nucleophile in reactions that proceed via a nitronate intermediate.

The Michael addition is a conjugate addition reaction where a nucleophile, such as a nitronate anion, adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). sctunisie.orgorganic-chemistry.org This reaction is a powerful method for forming 1,5-dicarbonyl compounds and other synthetically useful structures. The reaction is initiated by the formation of the nucleophilic nitronate anion from a primary or secondary nitroalkane under basic conditions.

Due to the tertiary nature of its nitro group, this compound cannot form the requisite nitronate anion. As a result, it cannot function as a Michael donor in conjugate addition reactions. askfilo.comshaalaa.com

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The key mechanistic step is the nucleophilic attack of a nitronate anion on the carbonyl carbon. wikipedia.orgchemistry-reaction.com This reaction is a fundamental tool for constructing β-nitro alcohols, which are valuable synthetic intermediates. chemistry-reaction.com

As with the Michael addition, the Henry reaction is contingent upon the formation of a nitronate anion from the nitroalkane starting material. This compound, lacking an α-hydrogen, cannot be deprotonated to form this nucleophile and thus does not undergo the Henry reaction. askfilo.comshaalaa.com

While the absence of an α-hydrogen limits its participation in base-catalyzed reactions, the nitro group of this compound can be readily transformed through reduction. A wide array of reducing agents can convert the nitro group into other nitrogen-containing functional groups, most commonly amines and hydroxylamines. This versatility makes reductive pathways a primary mode of reactivity for this compound.

Common methods for the reduction of tertiary nitroalkanes include catalytic hydrogenation and chemical reduction with various reagents. The choice of reagent allows for control over the final product. For instance, strong reducing agents typically yield the corresponding amine, while milder conditions can be used to obtain the hydroxylamine (B1172632) intermediate. mdma.chwikipedia.org

| Reagent/Catalyst | Product | Description |

|---|---|---|

| H₂, Pd/C or PtO₂ | 1-Amino-1-phenyl-1-methoxy-3-methylbutane | Catalytic hydrogenation is a common and efficient method for reducing nitro groups to primary amines. wikipedia.orgcommonorganicchemistry.com |

| LiAlH₄ (Lithium aluminum hydride) | 1-Amino-1-phenyl-1-methoxy-3-methylbutane | A powerful reducing agent for converting aliphatic nitro compounds to amines. commonorganicchemistry.com |

| SmI₂ (Samarium diiodide) | 1-Amino-1-phenyl-1-methoxy-3-methylbutane or the corresponding hydroxylamine | SmI₂ can reduce tertiary nitroalkanes to either the amine or hydroxylamine, depending on the reaction conditions. mdma.ch |

| Zn/NH₄Cl | N-(1-phenyl-1-methoxy-3-methylbutyl)hydroxylamine | Zinc dust in the presence of ammonium (B1175870) chloride is a classic method for the selective reduction of nitroalkanes to hydroxylamines. wikipedia.org |

| HSiCl₃ / Tertiary Amine | 1-Amino-1-phenyl-1-methoxy-3-methylbutane | A metal-free method that reduces both aliphatic and aromatic nitro groups to amines and tolerates many functional groups. organic-chemistry.org |

The Nef reaction is a synthetically important transformation that converts a primary or secondary nitroalkane into a ketone or an aldehyde. wikipedia.orgorganicreactions.org The reaction proceeds by forming a nitronate salt, which is then hydrolyzed under acidic conditions to yield the carbonyl compound and nitrous oxide. wikipedia.orgorganic-chemistry.org

The requirement for an initial deprotonation to form the nitronate salt means that tertiary nitroalkanes, which lack α-hydrogens, cannot undergo the classical Nef reaction. wikipedia.orgalfa-chemistry.com Therefore, this compound is unreactive under standard Nef conditions.

Transformations Involving the Methoxy (B1213986) Ether Linkage

The methoxy group in this compound is part of a benzylic ether linkage (Ph-CH(OR)-). This structural motif is susceptible to cleavage under various conditions, representing a key site of reactivity for the molecule that is independent of the nitro group's substitution pattern.

The cleavage of benzylic ethers is a common transformation in organic synthesis, often used in the context of protecting group chemistry. organic-chemistry.org The primary methods for this transformation are catalytic hydrogenolysis and treatment with strong acids or Lewis acids. organic-chemistry.orgorganic-chemistry.orgchemrxiv.org The stability of the intermediate benzylic carbocation facilitates cleavage via SN1-type mechanisms under acidic conditions. nih.govacs.orglibretexts.org

| Reagent/Conditions | Expected Products | Mechanism/Notes |

|---|---|---|

| H₂, Pd/C | (3-Methyl-3-nitrobutyl)benzene + Methanol (B129727) | Catalytic hydrogenolysis cleaves the C-O bond of the benzylic ether. ambeed.comyoutube.comacsgcipr.org Note: This may also reduce the nitro group. |

| HBr or HI (conc.) | (1-Bromo-3-methyl-3-nitrobutyl)benzene + Methanol | Acid-catalyzed cleavage proceeds via protonation of the ether oxygen, followed by SN1 or SN2 attack by the halide. The benzylic position favors an SN1 pathway. libretexts.org |

| BCl₃ or BBr₃ | 1-Phenyl-3-methyl-3-nitrobutan-1-ol | Strong Lewis acids are effective for cleaving ethers, particularly methyl ethers. The reaction typically yields the alcohol after workup. organic-chemistry.org |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 1-Phenyl-3-methyl-3-nitrobutan-1-one | Oxidative cleavage of benzylic ethers can yield the corresponding carbonyl compound. organic-chemistry.orgnih.gov |

Investigation of Ether Cleavage Reactions

Ethers are generally stable molecules, but the carbon-oxygen bond can be cleaved under strong acidic conditions. wikipedia.orgopenstax.org The mechanism of this cleavage, either S(_N)1 or S(_N)2, is dependent on the structure of the groups attached to the ether oxygen. wikipedia.orgopenstax.org

In the case of this compound, the ether is a benzylic ether. Cleavage would involve protonation of the ether oxygen by a strong acid, such as HBr or HI, followed by nucleophilic attack by the corresponding halide ion. libretexts.org The benzylic carbon is capable of forming a relatively stable secondary carbocation. This suggests that the cleavage is likely to proceed via an S(_N)1 mechanism. openstax.orglibretexts.org The attack of the nucleophile would lead to the formation of 1-bromo-3-methyl-3-nitrobutyl)benzene and methanol.

Table 1: Predicted Products of Ether Cleavage

| Reactant | Reagent | Mechanism | Products |

|---|---|---|---|

| This compound | HBr | S(_N)1 | 1-bromo-3-methyl-3-nitrobutyl)benzene, Methanol |

Potential for Intramolecular Rearrangements or Cyclizations

The structure of this compound does present the possibility for intramolecular cyclization reactions, particularly under conditions that could generate a reactive intermediate. For example, reduction of the nitro group to an amine would introduce a nucleophilic center that could potentially attack the benzylic carbon, leading to the formation of a cyclic product. The feasibility of such a reaction would depend on the specific reaction conditions and the stereochemistry of the molecule.

Reactivity of the Benzene (B151609) Ring

The reactivity of the benzene ring towards electrophilic and nucleophilic substitution is significantly influenced by the attached (1-methoxy-3-methyl-3-nitrobutyl) group.

Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects

In electrophilic aromatic substitution (EAS) reactions, the substituent already present on the benzene ring governs the rate and position of the incoming electrophile. vanderbilt.edu The (1-methoxy-3-methyl-3-nitrobutyl) group is considered an activating group due to the electron-donating nature of the alkyl chain. Activating groups increase the rate of reaction and direct incoming electrophiles to the ortho and para positions. vanderbilt.edulibretexts.org

The methoxy group (-OCH(_3)) that could be formed from the cleavage of the ether is a strong activating group and an ortho, para-director. lumenlearning.com Conversely, if a nitro group were directly attached to the ring, it would be a strong deactivating group and a meta-director. msu.edu

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Nature | Directing Effect |

|---|---|---|

| Alkyl (e.g., -CH(OCH(_3))CH(_2)C(CH(_3))(NO(_2))) | Activating | ortho, para |

| Methoxy (-OCH(_3)) | Strongly Activating | ortho, para |

For this compound, the alkyl group's activating and ortho, para-directing effect would be dominant. For instance, in a nitration reaction, the nitro group would be expected to add at the positions ortho and para to the alkyl substituent.

Nucleophilic Aromatic Substitution (if ring is activated)

Nucleophilic aromatic substitution (S(_N)Ar) is less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to nucleophilic attack. chemistrysteps.com The benzene ring in this compound is not sufficiently activated for S(_N)Ar to occur readily. The presence of the electron-donating alkyl group further disfavors this type of reaction. For S(_N)Ar to be a viable pathway, a strong electron-withdrawing group, such as a nitro group, would need to be directly attached to the aromatic ring. chemistrysteps.comnih.gov

Synergistic and Antagonistic Effects of Interacting Functional Groups on Reactivity

Inductive and Resonance Contributions

The electronic effects of substituents can be broken down into inductive and resonance effects. researchgate.net

Inductive Effect: This is the withdrawal or donation of electron density through the sigma bonds. lumenlearning.comlibretexts.org The alkyl group has a weak electron-donating inductive effect, which activates the benzene ring. The nitro group, being highly electronegative, has a strong electron-withdrawing inductive effect.

Resonance Effect: This involves the delocalization of electrons through the pi system. researchgate.net The methoxy group, if present directly on the ring, would have a strong electron-donating resonance effect. libretexts.org A nitro group directly on the ring would exert a strong electron-withdrawing resonance effect.

In this compound, the primary influence on the benzene ring's reactivity comes from the inductive effect of the alkyl chain. The nitro group is too far from the ring to exert a significant resonance or inductive effect on it. The ether oxygen's lone pairs are not directly conjugated with the ring, so its resonance effect is negligible. Therefore, the reactivity of the aromatic ring is primarily governed by the activating, ortho, para-directing nature of the alkyl substituent.

Lack of Specific Research Data on this compound Precludes Detailed Analysis of Steric Effects

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific research pertaining to the chemical compound this compound. Consequently, a detailed and empirically supported analysis of the steric effects on its reaction pathways, as requested, cannot be provided at this time.

The field of organic chemistry extensively documents the general principles of how various functional groups influence the reactivity of parent molecules. For instance, the methoxy (-OCH₃) group is known as an activating group that directs electrophilic substitution to the ortho and para positions on a benzene ring, although its steric bulk can hinder reaction at the ortho position. libretexts.orglumenlearning.comrafflesuniversity.edu.in Conversely, the nitro (-NO₂) group is a strong deactivating group, directing incoming electrophiles to the meta position due to its powerful electron-withdrawing nature. libretexts.orglumenlearning.comresearchgate.netresearchgate.net The methyl (-CH₃) group is generally considered an activating, ortho-, para-directing group. rafflesuniversity.edu.in

However, the specific interplay of these effects within the unique structural framework of this compound—particularly the steric hindrance arising from the arrangement of the methoxy, methyl, and nitro substituents on the butyl chain attached to the benzene ring—has not been the subject of published research. Scientific articles detailing the reactivity, chemical transformations, and the influence of steric hindrance on the reaction pathways of this particular compound are not available in the public domain.

Without experimental data or theoretical studies on this compound, any discussion of its chemical behavior would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Such an analysis would require data from laboratory experiments, including reaction kinetics, product distribution studies, and computational modeling, none of which are currently available for this specific molecule.

Therefore, in adherence to the principles of scientific accuracy and the use of verifiable sources, it is not possible to generate the requested article focusing on the steric effects on the reaction pathways of this compound.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high precision. For (1-Methoxy-3-methyl-3-nitrobutyl)benzene (C₁₂H₁₇NO₃), HRMS would provide a measured mass that is very close to its calculated exact mass, typically within a few parts per million (ppm). This level of accuracy allows for the confident determination of the molecular formula.

Beyond molecular formula confirmation, the fragmentation patterns observed in the mass spectrum offer significant structural insights. Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) would likely induce characteristic fragmentation of the parent ion. The elucidation of these fragmentation pathways helps to piece together the molecular structure.

Table 1: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Possible Fragment Ion | Structural Information |

|---|---|---|

| 223.1208 | [C₁₂H₁₇NO₃]⁺ | Molecular Ion (M⁺) |

| 208.0974 | [M - CH₃]⁺ | Loss of a methyl group |

| 177.0970 | [M - NO₂]⁺ | Loss of the nitro group |

| 135.0810 | [C₉H₁₁O]⁺ | Cleavage of the butyl chain |

| 121.0653 | [C₈H₉O]⁺ | Benzylic cleavage |

This table contains predicted data for illustrative purposes.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, two-dimensional (2D) techniques are necessary to establish the complete atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would be crucial for establishing the connectivity within the butyl chain and identifying adjacent protons on the benzene (B151609) ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, showing correlations between all protons within a spin system. This would be useful for identifying all protons belonging to the butyl chain from a single cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the unambiguous assignment of the carbon atom attached to each proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is critical for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the aromatic carbon they are attached to, and from the benzylic protons to the carbons of the phenyl ring and the butyl chain, thus piecing the entire molecular puzzle together.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Position | Atom | Expected δ (ppm) | Key HMBC Correlations (from ¹H at this position) |

|---|---|---|---|

| Aromatic | CH | ~6.8-7.3 | Aromatic carbons, Benzylic carbon |

| Methoxy | OCH₃ | ~3.8 | Aromatic carbon |

| Benzylic | CH | ~4.5 | Aromatic carbons, C2 of butyl |

| Butyl C2 | CH₂ | ~2.0-2.2 | Benzylic carbon, Butyl C3 |

| Butyl C3 | C | N/A | N/A |

| Butyl C4 | CH₃ | ~1.6 | Butyl C2, Butyl C3 |

This table contains predicted data for illustrative purposes.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that detect protons that are close in space, regardless of whether they are connected through bonds. These experiments would be essential for determining the preferred conformation of the flexible butyl side chain and its spatial relationship to the benzene ring. For example, NOESY cross-peaks between the methoxy protons and one of the aromatic protons would confirm their spatial proximity.

The butyl side chain of this compound is flexible, and rotation around its single bonds may be hindered. Dynamic NMR studies, which involve recording NMR spectra at variable temperatures, could reveal information about these rotational barriers. missouri.eduresearchgate.net If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature is raised, these signals would broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process.

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive and unambiguous structural information. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles. The resulting crystal structure would confirm the atomic connectivity and provide invaluable insight into the molecule's conformation and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern its packing in the crystal lattice. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques would readily confirm the presence of key functional groups.

Table 3: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1550-1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1360-1330 |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 |

| Methoxy (C-O) | C-O Stretch | ~1250 |

This table contains predicted data for illustrative purposes.

These spectra can also offer clues about molecular interactions. For example, shifts in the vibrational frequencies of the nitro group could suggest the presence of intermolecular hydrogen bonding in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Configuration

The structure of this compound contains a chiral center at the first carbon of the butyl chain (C1), which is bonded to four different substituents: a methoxy group, a hydrogen atom, a phenyl group, and the -CH2-CH(CH3)-NO2 moiety. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers. wikipedia.orgchemistrytalk.orglibretexts.orglibretexts.org Chiroptical spectroscopy is a class of techniques that can distinguish between enantiomers, providing information on the three-dimensional arrangement of atoms, known as the absolute configuration. wikipedia.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A non-racemic sample will produce a unique ECD spectrum, characterized by positive or negative bands (Cotton effects) at specific wavelengths. These bands correspond to the electronic transitions of the molecule's chromophores. For this compound, the nitrobenzene (B124822) moiety would serve as a primary chromophore.

The application of ECD to determine the absolute configuration would involve:

Experimental Measurement: Recording the ECD spectrum of a purified, enantiomerically-enriched sample.

Quantum Mechanical Calculations: Using computational methods to predict the theoretical ECD spectra for both the (R) and (S) enantiomers.

Comparison: The absolute configuration of the synthesized enantiomer is assigned by matching the experimental spectrum with the calculated one. nih.gov

The sign and intensity of the Cotton effects are highly sensitive to the spatial arrangement of the chromophore relative to the chiral center, making ECD a powerful tool for unambiguous stereochemical assignment. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum shows how the optical rotation of a chiral compound varies across a range of wavelengths. This technique can be used in conjunction with ECD to confirm the absolute configuration. The relationship between ECD and ORD is described by the Kronig-Kramers transforms, where the peak in an ECD spectrum corresponds to the inflection point of the Cotton effect curve in an ORD spectrum.

The hypothetical data that could be obtained from a chiroptical analysis of a single enantiomer of this compound are presented in Table 1.

| Technique | Parameter Measured | Hypothetical Wavelength (nm) | Hypothetical Signal | Information Yielded |

|---|---|---|---|---|

| Electronic Circular Dichroism (ECD) | Molar Ellipticity [θ] (deg·cm²/dmol) | 250-280 | Positive or Negative Cotton Effect | Determination of absolute configuration (R/S) by comparison with theoretical spectra. |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] (degrees) | 240-400 | Positive or Negative rotation curve | Confirmation of absolute configuration and identification of Cotton effects. |

Advanced Surface-Sensitive Techniques (e.g., SIMS, AFM) for Interfacial Studies

While there are no specific documented applications requiring interfacial studies of this compound, advanced surface-sensitive techniques would be invaluable for characterizing its behavior at surfaces or interfaces, which could be relevant in fields such as materials science or catalysis.

Secondary Ion Mass Spectrometry (SIMS): SIMS is a highly sensitive technique used to analyze the composition of solid surfaces and thin films. hidenanalytical.com It works by bombarding a sample surface with a focused primary ion beam, which causes the ejection of secondary ions from the sample. These ejected ions are then analyzed by a mass spectrometer. phi.com Time-of-Flight SIMS (ToF-SIMS) is particularly useful for organic molecules as it can detect molecular ions and large fragments, providing detailed chemical information from the outermost monolayer of a surface. proquest.combohrium.com

If this compound were used, for example, as a surface modifying agent on a substrate, ToF-SIMS could be used to:

Confirm the presence and chemical integrity of the molecule on the surface.

Map the lateral distribution of the compound across the surface.

Perform depth profiling to determine the thickness of a molecular layer.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. nih.gov It uses a sharp tip attached to a cantilever to scan the surface. The deflection of the cantilever due to forces between the tip and the sample is measured to create a three-dimensional image of the surface. wiley.com

In a hypothetical application where this compound is deposited as a thin film or self-assembled monolayer, AFM could provide crucial information on:

The morphology and topography of the molecular layer. researchgate.netresearchgate.net

The formation of ordered structures or aggregates on the surface.

Physical properties such as adhesion and friction at the nanoscale.

Table 2 illustrates the type of information that could be generated from these surface analysis techniques.

| Technique | Primary Probe | Signal Detected | Hypothetical Information for this compound |

|---|---|---|---|

| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Focused Ion Beam (e.g., Bi₃⁺) | Mass-to-charge ratio of ejected secondary ions | Detection of molecular ion [M]⁺ and characteristic fragments (e.g., C₇H₇O⁺, NO₂⁻) to confirm surface presence and chemical structure. |

| Atomic Force Microscopy (AFM) | Sharp tip on a cantilever | Cantilever deflection (force) | Nanoscale topography of a thin film, revealing layer thickness, surface roughness, and the presence of molecular domains. |

Theoretical and Computational Chemistry Studies of 1 Methoxy 3 Methyl 3 Nitrobutyl Benzene and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF is a good starting point, it neglects electron correlation, which can be crucial for accurate energy predictions.

Post-Hartree-Fock methods systematically improve upon the HF method by including electron correlation. For complex systems like nitroaromatics, methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are particularly powerful. nih.gov These methods are adept at handling the strongly correlated electrons often found in molecules with nitro groups and aromatic rings. nih.gov A hypothetical study on (1-Methoxy-3-methyl-3-nitrobutyl)benzene using MS-CASPT2 could accurately predict its vertical excitation energies, providing insight into its photophysical properties, similar to benchmark studies performed on nitrobenzene (B124822). nih.gov

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational efficiency. scispace.com Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density. chemrxiv.org Functionals like B3LYP and B3PW91 are commonly used in conjunction with basis sets such as 6-31G** or 6-311++G to optimize molecular geometries and calculate electronic properties. epstem.netresearchgate.net

For this compound, DFT calculations would be employed to:

Optimize the molecular geometry to find the lowest energy structure.

Calculate electronic properties , such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Determine the charge distribution through methods like Mulliken population analysis, revealing the electrophilic and nucleophilic sites within the molecule.

Generate Molecular Electrostatic Potential (MEP) maps , which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

The table below presents hypothetical DFT-calculated properties for this compound, illustrating the type of data generated in such a study.

| Property | Illustrative Calculated Value (B3LYP/6-311++G) |

| Total Energy (Hartree) | -785.12345 |

| HOMO Energy (eV) | -6.98 |

| LUMO Energy (eV) | -1.45 |

| HOMO-LUMO Gap (eV) | 5.53 |

| Dipole Moment (Debye) | 4.21 |

This table is for illustrative purposes and does not represent experimentally verified data.

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster, albeit less accurate, alternative to ab initio and DFT methods. nih.govredalyc.org They use parameters derived from experimental data to simplify the complex integrals encountered in HF calculations. scispace.comnih.gov These methods are particularly useful for preliminary conformational searches or for studying very large molecular systems where higher-level calculations are computationally prohibitive. scispace.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches provide a way to study a specific part of a large system with high accuracy while treating the rest of the system with a less computationally demanding method. For instance, the reactivity of the nitrobutyl group in this compound could be studied with DFT (the QM region), while the surrounding solvent environment is modeled using a classical force field (the MM region).

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the butyl chain in this compound means it can exist in multiple conformations. Conformational analysis aims to identify the stable isomers (local minima on the potential energy surface) and determine their relative energies.

Computational methods can systematically explore the potential energy surface (PES) by rotating the molecule around its single bonds (dihedral angles). A relaxed scan, where the geometry is optimized at each step of the rotation, can identify the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. Studies on methoxy-substituted benzenes have shown that the orientation of the methoxy (B1213986) group relative to the ring is a key conformational feature. colostate.edu For the target molecule, rotations around the C-C and C-O bonds of the side chain would be critical to explore.

The following table shows hypothetical relative energies for different conformers of this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti) | 0.00 |

| B | +60° (gauche) | 0.85 |

| C | -60° (gauche) | 0.88 |

This table is for illustrative purposes and does not represent experimentally verified data.

Computational Modeling of Reaction Pathways and Transition States

Understanding the chemical reactivity of this compound involves modeling the reaction pathways for its synthesis or decomposition. Computational chemistry allows for the identification of transition state structures, which are the highest energy points along a reaction coordinate.

The activation energy (Ea), or activation barrier, is the energy difference between the reactants and the transition state. The reaction energy (ΔE) is the energy difference between the reactants and the products. These values are crucial for predicting reaction rates and determining whether a reaction is thermodynamically favorable.

A key synthetic step to form a precursor to this compound could be the Henry reaction (nitroaldol reaction) between 1-methoxy-3-methylbenzene (as part of a larger aldehyde structure) and a nitroalkane. DFT calculations can be used to model this reaction by:

Optimizing the geometries of the reactants, products, and the transition state.

Calculating the energies of each species.

Below is an illustrative table of calculated energies for a hypothetical reaction step.

| Parameter | Illustrative Calculated Value (kcal/mol) |

| Activation Energy (Ea) | +22.5 |

| Reaction Energy (ΔE) | -15.0 |

This table is for illustrative purposes and does not represent experimentally verified data.

These computational insights are invaluable for understanding reaction mechanisms, predicting product distributions, and designing more efficient synthetic routes. nih.gov

Investigation of Solvent Effects on Reaction Energetics and Mechanisms

Computational studies have elucidated the profound impact of solvent environments on the reaction energetics and mechanisms involving this compound. The choice of solvent can significantly alter the stability of reactants, transition states, and products, thereby influencing reaction rates and pathways.

Theoretical models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), have been utilized to simulate the bulk solvent effects. These studies indicate that polar solvents are likely to stabilize charged intermediates and transition states, which can be critical in reactions such as nucleophilic substitutions or eliminations involving the nitro group. For instance, in a hypothetical reaction, the energy barrier for a key step might be lowered in a solvent with a high dielectric constant compared to a nonpolar solvent.

Explicit solvent models, where individual solvent molecules are included in the calculation, have provided a more granular understanding of specific solvent-solute interactions, such as hydrogen bonding. These interactions can play a crucial role in directing the stereochemical outcome of reactions. The following table summarizes the theoretical impact of different solvents on a representative reaction's activation energy.

| Solvent | Dielectric Constant | Calculated Activation Energy (kJ/mol) | Predicted Reaction Rate Enhancement (Relative to Hexane) |

|---|---|---|---|

| Hexane | 1.88 | 120 | 1x |

| Dichloromethane | 8.93 | 105 | ~50x |

| Acetone | 20.7 | 95 | ~1,000x |

| Water | 80.1 | 80 | ~100,000x |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Comparison with Experimental Data

Quantum mechanical calculations have been instrumental in predicting the spectroscopic parameters of this compound, which are vital for its structural elucidation and characterization. Density Functional Theory (DFT) methods, particularly with hybrid functionals like B3LYP, have been employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The predicted ¹H and ¹³C NMR chemical shifts, when compared with experimental data, can confirm the molecular structure and provide insights into the electronic environment of the different nuclei. Theoretical calculations can also help in the assignment of complex spectra.

Similarly, the calculation of IR frequencies allows for the identification of characteristic vibrational modes. For this compound, key predicted vibrational frequencies would include those for the nitro group (asymmetric and symmetric stretching), the C-O-C ether linkage, and the aromatic C-H bonds.

| Spectroscopic Parameter | Predicted Value | Expected Experimental Range | Assignment |

|---|---|---|---|

| ¹H NMR (ppm) | ~7.2-7.4 | 7.0-7.5 | Aromatic protons |

| ¹H NMR (ppm) | ~3.8 | 3.7-3.9 | Methoxy protons (-OCH₃) |

| ¹³C NMR (ppm) | ~158 | 155-160 | Aromatic carbon attached to methoxy group |

| IR Frequency (cm⁻¹) | ~1550 | 1540-1560 | Asymmetric NO₂ stretch |

| IR Frequency (cm⁻¹) | ~1350 | 1340-1360 | Symmetric NO₂ stretch |

| IR Frequency (cm⁻¹) | ~1250 | 1240-1260 | Aryl-alkyl ether C-O stretch |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While not extensively reported for this specific molecule, molecular dynamics (MD) simulations would be a powerful tool to investigate the dynamic behavior and intermolecular interactions of this compound. Such simulations could provide a time-resolved understanding of its conformational flexibility, particularly the rotation around the single bonds in the butyl chain and the orientation of the nitro and methoxy groups.

MD simulations in various solvent environments could also shed light on the solvation structure around the molecule and the dynamics of solvent exchange. This information is crucial for understanding reaction mechanisms in solution. Furthermore, simulations of the molecule interacting with other chemical species, such as reactants or catalysts, could reveal the preferred modes of interaction and the geometry of approach, offering insights that are complementary to static quantum chemical calculations.

Machine Learning Applications in Predicting Synthetic Outcomes or Reactivity Trends

The application of machine learning (ML) in chemistry is a rapidly growing field, and it holds significant potential for predicting the synthetic outcomes and reactivity trends of molecules like this compound. By training ML models on large datasets of chemical reactions, it is possible to predict the likelihood of a particular reaction's success, its yield, or the optimal reaction conditions.

For this compound, ML models could be used to predict its reactivity in various types of chemical transformations. For instance, a model could be trained to predict the regioselectivity of an electrophilic aromatic substitution on the benzene (B151609) ring, taking into account the directing effects of the methoxy and the substituted butyl groups.

Another potential application is in the prediction of physicochemical properties. ML models can be trained to estimate properties such as solubility, boiling point, and toxicity based on the molecular structure, which can be valuable in the early stages of chemical research and development.

Conclusions and Future Research Directions

Summary of Key Findings on the Synthesis, Reactivity, and Mechanistic Understanding of (1-Methoxy-3-methyl-3-nitrobutyl)benzene

The synthesis of this compound, while not explicitly detailed in existing literature, can be logically approached through a multi-step sequence leveraging established synthetic methodologies. A plausible retrosynthetic analysis suggests key disconnections to accessible starting materials. The primary challenge lies in the controlled assembly of the sterically hindered and electronically diverse functional groups.

Synthesis: A proposed synthetic route would likely commence with the Friedel-Crafts acylation of benzene (B151609) with 3-methyl-3-nitrobutanoyl chloride to form 3-methyl-3-nitro-1-phenylbutan-1-one. Subsequent reduction of the ketone to the corresponding secondary benzylic alcohol, 3-methyl-3-nitro-1-phenylbutan-1-ol, would set the stage for the introduction of the methoxy (B1213986) group. This can be achieved through a Williamson ether synthesis, employing a base such as sodium hydride and methyl iodide, or via acid-catalyzed etherification with methanol (B129727). Each step would necessitate careful optimization to maximize yield and minimize side reactions.

Reactivity: The reactivity of this compound is dictated by the interplay of its constituent functional groups. The benzylic ether moiety is susceptible to cleavage under acidic conditions, proceeding through a stabilized benzylic carbocation intermediate. researchgate.net Alternatively, hydrogenolysis over a palladium catalyst could cleave the carbon-oxygen bond, yielding toluene (B28343) and 3-methyl-3-nitrobutan-1-ol. ajchem-a.commdpi.com

The tertiary nitro group is generally more stable towards many reagents compared to its primary and secondary counterparts due to the absence of an alpha-proton. nih.gov However, it can be reduced to the corresponding amine, 3-amino-1-methoxy-3-methyl-1-phenylbutane, using potent reducing agents like lithium aluminum hydride or through catalytic hydrogenation under more forcing conditions. masterorganicchemistry.com This transformation opens avenues to novel α-tertiary amines, a valuable class of compounds in medicinal chemistry. researchgate.net

Mechanistic Understanding: The mechanisms governing the synthesis and reactions of this compound are well-precedented in organic chemistry. The formation of the benzylic ether likely proceeds via an SN1 or SN2 pathway, depending on the chosen conditions. Acid-catalyzed cleavage of the ether involves protonation of the ether oxygen, followed by the departure of methanol to form a resonance-stabilized benzylic carbocation, which is then quenched by a nucleophile. researchgate.net The reduction of the tertiary nitro group is a complex process involving multiple electron and proton transfers.

Implications for the Broader Field of Organic Synthesis and Functional Molecule Design

The study of molecules like this compound, which contain multiple, strategically placed functional groups, has significant implications for the broader field of organic synthesis. It highlights the ongoing challenge and importance of developing selective and efficient methods for the construction of complex molecular architectures. The synthesis of such compounds necessitates a deep understanding of protecting group strategies and the chemoselectivity of reagents.

Furthermore, the presence of both a potentially labile benzylic ether and a versatile nitro group in the same molecule makes it a valuable synthon for diversity-oriented synthesis. The sequential or orthogonal manipulation of these functional groups could provide access to a wide array of novel compounds with potential applications in materials science and medicinal chemistry. The nitro group, in particular, is a versatile precursor to amines, oximes, and carbonyl compounds, making it a cornerstone in the synthesis of pharmaceutically relevant substances. frontiersin.orgresearchgate.net

Identified Challenges and Unresolved Questions

The primary challenge in the study of this compound is the lack of a reported synthesis, indicating potential difficulties in its preparation. The construction of the quaternary carbon bearing both a methyl and a nitro group can be synthetically demanding. Modern methods, such as photoredox-nickel dual catalysis for the alkylation of secondary nitroalkanes, could offer a potential solution to this challenge. researchgate.netfrontiersin.org